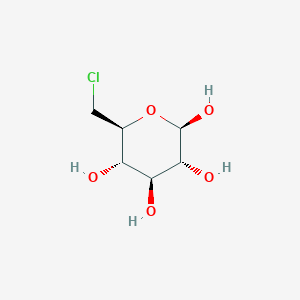
6-Chloro-6-deoxy-beta-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-6-deoxy-beta-D-glucopyranose is a derivative of glucose where the hydroxyl group at the sixth position is replaced by a chlorine atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6-deoxy-beta-D-glucopyranose typically involves the chlorination of glucose derivatives. One common method is the reaction of glucose with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired chlorinated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-6-deoxy-beta-D-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Formation of 6-hydroxy-6-deoxy-beta-D-glucopyranose or other substituted derivatives.
Oxidation: Formation of 6-chloro-6-deoxy-gluconic acid.
Reduction: Formation of 6-chloro-6-deoxy-glucitol.
Aplicaciones Científicas De Investigación
6-Chloro-6-deoxy-beta-D-glucopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, particularly in the treatment of diabetes and cancer.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of 6-Chloro-6-deoxy-beta-D-glucopyranose involves its interaction with specific molecular targets:
Insulin Receptor Activation: The compound binds to insulin receptors, enhancing glucose uptake and reducing blood glucose levels.
Apoptosis Induction: In cancer cells, the compound induces apoptosis through the activation of pro-apoptotic factors such as p53, Bax, and caspase 3.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-6-deoxy-alpha-D-glucopyranose: Another chlorinated glucose derivative with similar properties.
6-Chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-alpha-D-glucopyranose: A more complex derivative with additional galloyl groups.
Uniqueness
6-Chloro-6-deoxy-beta-D-glucopyranose is unique due to its specific substitution pattern and its ability to selectively activate insulin receptors without promoting carcinogenesis. This makes it a promising candidate for therapeutic applications in diabetes and cancer treatment .
Propiedades
Número CAS |
56688-73-4 |
|---|---|
Fórmula molecular |
C6H11ClO5 |
Peso molecular |
198.60 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6S)-6-(chloromethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H11ClO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 |
Clave InChI |
QMWDIHPSUCUMFU-VFUOTHLCSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)Cl |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















